molecular formula C20H27N3 B12630749 1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 918481-46-6

1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine

Cat. No.: B12630749
CAS No.: 918481-46-6
M. Wt: 309.4 g/mol
InChI Key: KCVZHBOXMAJPHJ-UHFFFAOYSA-N
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Description

1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Chemical Reactions Analysis

1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or sulfonates.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of piperazinopyrrolidinones.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a receptor modulator or enzyme inhibitor, depending on its structural features and the biological system in which it is studied. The piperazine ring is known to interact with various biological targets, including neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

1-[(2,6-Dimethylphenyl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used as an anti-anginal agent.

    Ranolazine: Employed in the treatment of chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Another antipsychotic drug.

What sets this compound apart is its unique combination of the dimethylphenyl and pyridinyl groups, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

918481-46-6

Molecular Formula

C20H27N3

Molecular Weight

309.4 g/mol

IUPAC Name

1-[(2,6-dimethylphenyl)methyl]-4-(2-pyridin-2-ylethyl)piperazine

InChI

InChI=1S/C20H27N3/c1-17-6-5-7-18(2)20(17)16-23-14-12-22(13-15-23)11-9-19-8-3-4-10-21-19/h3-8,10H,9,11-16H2,1-2H3

InChI Key

KCVZHBOXMAJPHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CN2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

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